molecular formula C30H34O6Sn B159880 Ph3Sn Carbohydrate CAS No. 126193-20-2

Ph3Sn Carbohydrate

Cat. No. B159880
M. Wt: 609.3 g/mol
InChI Key: GBUZBBAJMBCIAB-XGZYCNACSA-N
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Description

Synthesis Analysis

The synthesis of carbohydrate-containing compounds can be complex, involving multiple steps and various chemical reactions . For instance, the synthesis of certain triorganotin carboxylates involves reactions with different monosaccharides .


Molecular Structure Analysis

The molecular structure of carbohydrates includes monosaccharide composition, anomeric configurations, and the type of glycosidic linkages . Techniques such as X-ray crystallography and DFT molecular orbital calculations can be used to analyze the structure .


Chemical Reactions Analysis

Carbohydrates undergo various chemical reactions. For example, they can react with acids and bases, undergo oxidation reactions, and more . The phenol-sulfuric acid method is a common colorimetric method to determine total carbohydrates in a sample .


Physical And Chemical Properties Analysis

Carbohydrates have unique physical and chemical properties. They exhibit optical isomerism due to asymmetric carbon atoms and can be dextrorotatory or levorotatory . They also have high density of functional groups, diversity of structures based on different configuration, and ideal biocompatibility .

Scientific Research Applications

Molecular Structure and Antitumor Activity

Ph3Sn Carbohydrates, specifically triphenyltin carbohydrates, have been explored for their molecular structure and antitumor activity. A study investigated compounds like 3-C-[(Triphenylstannyl)methyl]-1,2:5,6-di-O-isopropylidene-alpha-D -allofuranose and found they have distorted tetrahedral coordination. These compounds displayed antiproliferative activity in vitro against mouse tumor cell lines, though they were less effective than Ph3SnCl. This suggests that Ph3Sn Carbohydrates may have potential applications in cancer research and treatment due to their unique biological activity (Caruso, Bol-Schoenmakers & Penninks, 1993).

Catalytic Activity in Sugar Epimerization

Ph3Sn-OH sites in tin-organic frameworks (Sn-OF) have been identified as active centers for catalyzing the epimerization of sugars such as glucose to mannose. This reaction, which involves a carbon skeleton rearrangement, can be significantly influenced by the Lewis acidity of tin, free Sn-OH groups, and the hydrophobicity of organic linkers. The high catalytic activity of Sn-OFs in epimerization highlights the potential application of Ph3Sn Carbohydrates in industrial sugar processing and biorefineries (Delidovich et al., 2017).

Safety And Hazards

While carbohydrates are generally safe for consumption, excessive intake can lead to health issues such as obesity and diabetes . In the context of organotin compounds, these can be toxic and should be handled with care .

Future Directions

The field of carbohydrate research is vast and continually evolving. Future directions may include the development of carbohydrate-containing therapeutics, with potential areas of focus including pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

(3aR,5R,6S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-triphenylstannyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O6.3C6H5.Sn/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9;3*1-2-4-6-5-3-1;/h6,8-10,13H,5H2,1-4H3;3*1-5H;/t6-,8-,9-,10-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUZBBAJMBCIAB-XGZYCNACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@]([C@@H]3[C@H](O2)OC(O3)(C)C)(O)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O6Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ph3Sn Carbohydrate

CAS RN

126193-20-2
Record name 3-C-(Triphenylstannyl)-1,2-5,6-di-O-isopropylidene-D-allofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126193202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Caruso, M Bol-Schoenmakers… - Journal of medicinal …, 1993 - ACS Publications
… arisingfrom the three phenyls and the fourth, themethylene (C(13)) that links the sugar moiety in Ph3SnCH2 carbohydrate, and the 3C carbon atom of the sugar in Ph3Sn carbohydrate …
Number of citations: 32 pubs.acs.org
M Nath, G Eng, X Song, H Beraldo… - Tin Chemistry …, 2008 - books.google.com
Organotins belong to the most widely used Organometallic compounds, with an estimated annual production of approximately 60 000 tons. The chemistry of organotin (IV) compounds …
Number of citations: 8 books.google.com

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